molecular formula C26H19BrClNO5 B11578430 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578430
M. Wt: 540.8 g/mol
InChI Key: ZADXSPZIYPRIBK-UHFFFAOYSA-N
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Description

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, hydroxyl, methoxy, and chlorine

Preparation Methods

The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include anhydrous aluminum chloride for Fries rearrangement and various catalysts for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

The uniqueness of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H19BrClNO5

Molecular Weight

540.8 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19BrClNO5/c1-13-3-5-14(6-4-13)12-29-22(15-9-18(27)24(31)20(10-15)33-2)21-23(30)17-11-16(28)7-8-19(17)34-25(21)26(29)32/h3-11,22,31H,12H2,1-2H3

InChI Key

ZADXSPZIYPRIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C(=C5)Br)O)OC

Origin of Product

United States

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